molecular formula C17H11N5S B5298775 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B5298775
M. Wt: 317.4 g/mol
InChI Key: JMODGIGNKPVJGP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, also known as CTVP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTVP belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can reduce inflammation, pain, and fever in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is its versatility in various applications. This compound can be used as a precursor for the synthesis of MOFs, as a reagent for the determination of metal ions, and as a potential drug candidate. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile. One direction is to further investigate the mechanism of action of this compound and its potential targets. This can lead to the development of more specific and effective drugs based on this compound. Another direction is to optimize the synthesis of this compound to improve its yield and purity. This can lead to the development of more cost-effective and efficient methods for the production of this compound. Finally, the potential applications of this compound in material science, such as in the synthesis of MOFs, can be further explored to develop new materials with unique properties.

Synthesis Methods

The synthesis of 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction between 2-thiophenecarboxaldehyde and 4-cyanoacetophenone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrazine hydrate to obtain the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an anticancer agent. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.

properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5S/c18-10-12(9-14-7-4-8-23-14)16-15(11-19)17(20)22(21-16)13-5-2-1-3-6-13/h1-9H,20H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMODGIGNKPVJGP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CS3)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CS3)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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